molecular formula C11H14N2O2 B1491544 Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate CAS No. 2098079-35-5

Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate

Cat. No.: B1491544
CAS No.: 2098079-35-5
M. Wt: 206.24 g/mol
InChI Key: ZKGKVLVHVVFMFZ-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The compound's unique cyclopropyl moiety contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The inhibition of COX enzymes leads to a decrease in prostaglandin E2 (PGE2) production, a key mediator of inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research indicates that modifications to the pyrimidine ring and substituents can significantly influence potency and selectivity against specific targets. For example, the introduction of electron-donating groups enhances anti-inflammatory activity by improving binding affinity to COX enzymes .

Anti-inflammatory Activity

A study assessing the anti-inflammatory effects of various pyrimidine derivatives reported that this compound exhibited significant inhibition of COX-2 activity. The half-maximal inhibitory concentration (IC50) values were comparable to established anti-inflammatory drugs such as celecoxib .

CompoundIC50 (μM)Activity Type
This compound0.04 ± 0.01COX-2 Inhibition
Celecoxib0.04 ± 0.01COX-2 Inhibition
Indomethacin9.17COX Inhibition

Antibacterial Activity

In addition to anti-inflammatory properties, this compound has demonstrated antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus subtilis0.0098

Case Studies

  • Anti-inflammatory Effects : A recent study examined the effects of this compound in a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to control groups, indicating potent anti-inflammatory properties .
  • Antibacterial Efficacy : Another study assessed the antibacterial efficacy of the compound against clinical isolates of S. aureus and E. coli, demonstrating rapid bactericidal activity within hours of exposure .

Properties

IUPAC Name

ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)10-6-9(8-4-5-8)12-7(2)13-10/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGKVLVHVVFMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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